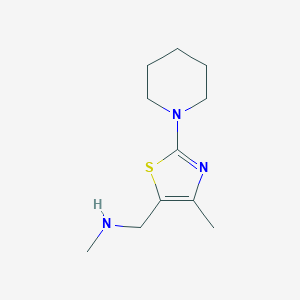

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine is a synthetic organic compound that features a thiazole ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution with Piperidine: The piperidine moiety can be introduced via nucleophilic substitution reactions, where the thiazole ring is reacted with piperidine under basic conditions.

Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

Reduction: Reduced forms of the thiazole and piperidine rings.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Biology: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- n-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine

- n-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine

- n-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine

Uniqueness

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine is unique due to the presence of both a thiazole ring and a piperidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other fields.

Biological Activity

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine is a compound featuring a thiazole moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C12H16N2S

- Molecular Weight : 220.33 g/mol

- CAS Number : 1797791-00-4

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A notable investigation explored the effects of similar thiazole derivatives on tumor cell proliferation and migration. The findings indicated significant inhibition of cell growth and migration, suggesting that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of the KEAP1-NRF2-GPX4 axis .

The antitumor effects are primarily attributed to the compound's ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. In vitro assays demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers indicative of oxidative stress and lipid peroxidation .

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives showed that this compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. The compound was found to significantly reduce cell viability in multiple cancer cell lines, including A431 and Jurkat cells .

| Compound Name | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| n-Methyl... | 1.61 ± 0.92 | A431 |

| Doxorubicin | 0.75 ± 0.10 | A431 |

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound effectively binds to key proteins involved in tumor suppression, such as NRF2. This interaction inhibits NRF2 activity, further promoting ferroptosis in tumor cells .

Properties

Molecular Formula |

C11H19N3S |

|---|---|

Molecular Weight |

225.36 g/mol |

IUPAC Name |

N-methyl-1-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanamine |

InChI |

InChI=1S/C11H19N3S/c1-9-10(8-12-2)15-11(13-9)14-6-4-3-5-7-14/h12H,3-8H2,1-2H3 |

InChI Key |

GFRRKYSZZIWEMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCCC2)CNC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.